molecular formula C8H7Cl2NO2 B3059665 Methyl 6-chloro-2-(chloromethyl)nicotinate CAS No. 1093879-99-2

Methyl 6-chloro-2-(chloromethyl)nicotinate

Cat. No. B3059665
M. Wt: 220.05
InChI Key: TUJJDUMNJRNYGZ-UHFFFAOYSA-N
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Patent
US08278335B2

Procedure details

Methyl 2-(chloromethyl)pyridine-3-carboxylate 1-oxide (17.85 g, 89 mmol) was stirred in refluxing POCl3 (80 mL, 858 mmol) for 3 hours. Room temperature was attained and the reaction mixture poured into ice-water. The resulting beige precipitate was collected by filtration and purified by flash chromatography (silica, 2-20% ethyl acetate/hexanes) to afford the title compound as a white solid. 1H NMR (CDCl3, 600 MHz) δ 8.22 (d, 1H), 7.37 (d, 1H), 5.03 (s, 2H), 3.95 (s, 3H).
Name
Methyl 2-(chloromethyl)pyridine-3-carboxylate 1-oxide
Quantity
17.85 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][CH:6]=[CH:5][N+:4]=1[O-].O=P(Cl)(Cl)[Cl:16]>>[Cl:16][C:5]1[N:4]=[C:3]([CH2:2][Cl:1])[C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][CH:6]=1

Inputs

Step One
Name
Methyl 2-(chloromethyl)pyridine-3-carboxylate 1-oxide
Quantity
17.85 g
Type
reactant
Smiles
ClCC1=[N+](C=CC=C1C(=O)OC)[O-]
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Room temperature
FILTRATION
Type
FILTRATION
Details
The resulting beige precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (silica, 2-20% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)CCl)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.